1,1,1-Trifluoro-2-hexanone
Overview
Description
1,1,1-Trifluoro-2-hexanone is an organic compound with the molecular formula C6H9F3O. It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to a hexanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-hexanone can be synthesized through several methods. One common approach involves the reaction of hexanone with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The reaction is carried out under controlled conditions, and the product is continuously extracted to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-hexanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-hexanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is crucial for its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-pentanone
- 1,1,1-Trifluoro-2-butanone
- 1,1,1-Trifluoro-2-propanone
Uniqueness
1,1,1-Trifluoro-2-hexanone is unique due to its longer carbon chain compared to similar trifluoromethyl ketones. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications where other trifluoromethyl ketones may not be as effective .
Properties
IUPAC Name |
1,1,1-trifluorohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANPMZHRFOEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285672 | |
Record name | 1,1,1-Trifluoro-2-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-34-9 | |
Record name | 1,1,1-Trifluoro-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexanone,1,1-trifluoro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-Trifluoro-2-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1,1,1-Trifluoro-2-hexanone highlighted in the provided research?
A1: While the provided research doesn't directly focus on this compound as a main subject, one study identifies it as a significant component of the essential oil extracted from Tagetes lunulata Ort. []. This essential oil demonstrated antifungal activity against Trichophyton rubrum, the fungus responsible for athlete's foot [].
Q2: What is the chemical structure of this compound?
A2: this compound is a trifluoromethyl ketone. Its structure consists of a six-carbon chain with a ketone functional group on the second carbon. The first carbon atom is also bonded to three fluorine atoms.
Q3: How does this compound participate in chemical reactions?
A3: Research indicates that this compound can undergo aluminum chloride-assisted ene reactions with alkenes like propene, hexene, and octene []. This reaction leads to the formation of α-trifluoromethyl homoallylic alcohols [].
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